![molecular formula C19H25NOS B4265022 N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265022.png)
N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It was first synthesized in 2005 by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide selectively binds to CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory and analgesic effects, making them a potential target for the development of novel therapeutics.
Biochemical and Physiological Effects
Activation of CB2 receptors by N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, reduction of pain sensation, and modulation of immune cell function. Additionally, it has been found to have anti-tumor effects in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide in lab experiments is its selectivity for CB2 receptors, which allows for more precise targeting of these receptors. However, one limitation is that it may not be effective in all animal models or in all types of pain or inflammation.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide. One area of interest is the development of novel therapeutics for pain and inflammation based on CB2 receptor activation. Additionally, further studies are needed to fully understand the anti-tumor effects of N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide and its potential as a cancer therapy. Finally, there is potential for the development of new imaging agents based on N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide for the non-invasive detection of CB2 receptor expression in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2,6-diisopropylphenyl)-5-ethyl-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, it has been found to have anti-inflammatory effects in models of acute and chronic inflammation.
Eigenschaften
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-6-15-10-14(11-22-15)19(21)20-18-16(12(2)3)8-7-9-17(18)13(4)5/h7-13H,6H2,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDILKMBRVFROO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.